7-Desmethylmicrocystin LR
CAS No.: 134842-07-2
Cat. No.: VC20769775
Molecular Formula: C48 H72 N10 O12
Molecular Weight: 981.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 134842-07-2 |
---|---|
Molecular Formula | C48 H72 N10 O12 |
Molecular Weight | 981.1 g/mol |
IUPAC Name | (5R,8R,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
Standard InChI | InChI=1S/C48H72N10O12/c1-25(2)22-36-45(65)58-39(47(68)69)29(6)41(61)55-34(16-13-21-51-48(49)50)44(64)54-33(18-17-26(3)23-27(4)37(70-9)24-32-14-11-10-12-15-32)28(5)40(60)56-35(46(66)67)19-20-38(59)52-30(7)42(62)53-31(8)43(63)57-36/h10-12,14-15,17-18,23,25,27-29,31,33-37,39H,7,13,16,19-22,24H2,1-6,8-9H3,(H,52,59)(H,53,62)(H,54,64)(H,55,61)(H,56,60)(H,57,63)(H,58,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,26-23+/t27-,28-,29-,31+,33-,34-,35+,36+,37-,39+/m0/s1 |
Standard InChI Key | WLWITBHAANNFHV-YNYQYFAYSA-N |
Isomeric SMILES | C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
SMILES | CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Canonical SMILES | CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Chemical Structure and Properties
Molecular Structure
7-Desmethylmicrocystin LR possesses a complex cyclic heptapeptide structure with the molecular formula C48H72N10O12 and a molecular weight of 981.14 g/mol . Its chemical complexity is reflected in its systematic name: (5R,8R,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid . The compound is identified in chemical databases with the CAS registry number 134842-07-2, which serves as its unique identifier in scientific and regulatory contexts . The structure contains several distinctive moieties that contribute to its biological activity and chemical reactivity, including amino acid residues arranged in a cyclic configuration.
The defining structural characteristic that distinguishes 7-Desmethylmicrocystin LR from microcystin-LR is the presence of a dehydroalanine (Dha) moiety at position 7 instead of the N-methyldehydroalanine (Mdha) found in microcystin-LR . This structural variation creates an α,β-unsaturated carbonyl system within the molecule, which is a key reactive site for potential chemical modifications and metabolic transformations . The presence of the Dha moiety significantly affects the compound's reactivity, particularly its ability to undergo Michael-type addition reactions with nucleophiles such as thiols, which has important implications for both its toxicity mechanisms and potential detoxification pathways .
Physical and Chemical Properties
7-Desmethylmicrocystin LR exists as a solid compound under standard laboratory conditions, with physical properties that influence its environmental fate and analytical behavior . The molecule has an accurate mass of 980.5331 and generates a characteristic [M+H]+ ion at m/z 981.5404 when analyzed by mass spectrometry, providing a distinctive marker for its identification in analytical applications . The compound demonstrates good solubility in polar solvents, particularly in methanol/water mixtures, which facilitates its extraction from environmental samples and preparation of analytical standards .
From a chemical perspective, 7-Desmethylmicrocystin LR exhibits several notable reactive properties. The α,β-unsaturated carbonyl structure within the Dha moiety serves as an electrophilic center that can react with biological nucleophiles, including glutathione (GSH) and cysteine (Cys) . Studies have demonstrated that when these thiols are added to the compound, they form conjugates through nucleophilic addition to the α,β-unsaturated carbonyl of the Dha moiety, as confirmed by the disappearance of olefinic proton signals in NMR spectra analyses . This reactivity plays a significant role in the compound's toxicological profile and biological interactions within exposed organisms.
Table 1: Key Physical and Chemical Properties of 7-Desmethylmicrocystin LR
Sources and Occurrence
Environmental Distribution
The occurrence of 7-Desmethylmicrocystin LR in the environment is closely associated with cyanobacterial blooms in freshwater ecosystems, including lakes, reservoirs, ponds, and slow-flowing rivers . These blooms typically occur in eutrophic water bodies with elevated nutrient levels, particularly phosphorus and nitrogen, combined with favorable temperature and light conditions. Climate change and anthropogenic activities that increase nutrient loading to water bodies are contributing to the increasing frequency, duration, and intensity of cyanobacterial blooms globally, potentially expanding the distribution and concentration of cyanotoxins like 7-Desmethylmicrocystin LR in aquatic environments.
The spatial and temporal distribution of the toxin within water bodies can be highly variable, with concentrations influenced by factors such as cyanobacterial cell densities, growth phase, and environmental conditions. Following the senescence and lysis of cyanobacterial cells, the toxin can be released into the surrounding water, where it may persist for varying periods depending on degradation processes and environmental conditions. The environmental fate of 7-Desmethylmicrocystin LR in aquatic systems involves complex interactions between biological, chemical, and physical processes that affect its transport, transformation, and ultimate removal from the water column.
Detection Methods
Accurate detection and quantification of 7-Desmethylmicrocystin LR in environmental samples requires sophisticated analytical techniques capable of distinguishing this specific variant from other microcystins and related compounds . Liquid chromatography with ultraviolet detection (LC-UVD) and liquid chromatography-mass spectrometry (LC-MS/MS) represent the most commonly employed analytical approaches for this purpose, offering high sensitivity and specificity for identification and quantification of the toxin in complex environmental matrices . These chromatographic methods typically involve sample preparation steps including filtration, extraction, and concentration to isolate the target compound from water or tissue samples prior to instrumental analysis.
Toxicological Significance
Toxicity Mechanisms
The toxicological effects of 7-Desmethylmicrocystin LR are primarily attributed to its inhibitory action on protein phosphatases, particularly types 1 and 2A, which are critical enzymes involved in cellular regulation across a wide range of organisms . This inhibition occurs through the covalent binding of the toxin to cysteine residues within the catalytic domain of these enzymes, a process facilitated by the reactive Dha moiety characteristic of 7-Desmethylmicrocystin LR . The resulting disruption of phosphatase activity leads to hyperphosphorylation of cellular proteins, disruption of cytoskeletal structure, and ultimately cellular damage or death, with hepatocytes (liver cells) being particularly susceptible due to the preferential uptake of microcystins through the organic anion transporting polypeptides present in these cells.
Health Risks
The potential health risks associated with 7-Desmethylmicrocystin LR exposure primarily stem from its occurrence in drinking water sources and recreational waters affected by cyanobacterial blooms . Acute exposure to high concentrations of microcystins, including the 7-desmethyl variant, can cause severe hepatotoxicity, characterized by liver enlargement, increased serum liver enzymes, intrahepatic hemorrhage, and potentially liver failure in severe cases. Symptoms of acute poisoning may include gastrointestinal distress, jaundice, acute liver inflammation, and in extreme cases, death. Chronic low-level exposure scenarios, which are more common in affected communities, may contribute to long-term liver damage and potentially increase the risk of liver cancer, though epidemiological evidence for chronic effects remains limited.
The risk assessment of 7-Desmethylmicrocystin LR is complicated by several factors, including the variable occurrence of the toxin in water bodies, potential co-occurrence with other microcystin variants and cyanotoxins, and differences in individual susceptibility within human populations. Children, the elderly, individuals with pre-existing liver conditions, and those with compromised immune systems may be particularly vulnerable to the adverse effects of exposure. Additionally, the potential for bioaccumulation of microcystins in aquatic organisms, including fish and shellfish, presents another potential exposure pathway that may contribute to health risks in populations consuming these foods from contaminated water bodies.
Analytical Methods and Reference Standards
Certified Reference Materials
The accurate quantification of 7-Desmethylmicrocystin LR in environmental and water samples is critically dependent on the availability of well-characterized certified reference materials (CRMs) . These standards serve as calibrants for instrumental analysis and quality control materials for analytical method validation, ensuring traceability and comparability of measurement results across different laboratories and analytical platforms. CRM-dmMCLR represents a significant example of such reference materials, consisting of a certified instrument calibration solution containing the toxin dissolved in aqueous methanol (1:1, v/v) at precisely determined concentrations suitable for calibration of analytical instruments . Each ampoule of the standard typically contains approximately 0.5 mL of solution, with certified values expressed in multiple concentration units to accommodate different analytical reporting conventions .
Table 2: Certified Concentration Values for 7-Desmethylmicrocystin LR in Reference Materials
Concentration Unit | Certified Value | Reference |
---|---|---|
μmol/L (at +20°C) | 9.58 ± 0.45 | |
μg/mL (at +20°C) | 9.40 ± 0.44 | |
μg/g | 10.2 ± 0.5 |
Detection and Quantification Methods
The analytical determination of 7-Desmethylmicrocystin LR employs a diverse array of instrumental techniques, each offering distinct advantages and limitations for specific applications . Liquid chromatography coupled with ultraviolet detection (LC-UVD) represents a traditional approach that enables quantification based on the characteristic UV absorption of the toxin, typically monitored at wavelengths around 238 nm where the ADDA moiety exhibits strong absorption . While this technique offers reasonable sensitivity and robustness, it may lack the specificity required for complex environmental samples containing multiple microcystin variants and potential interferents with similar UV absorption characteristics. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide enhanced specificity through mass-selective detection, enabling identification based on characteristic molecular ions (e.g., [M+H]+ at m/z 981.5404 for 7-Desmethylmicrocystin LR) and fragmentation patterns that serve as structural fingerprints for the compound .
Recent innovations in analytical methodology have explored alternative detection approaches, including electrochemical sensors designed for more accessible and potentially field-deployable monitoring of microcystins in water samples . Research has demonstrated that such sensors can achieve sensitive detection of microcystin-LR, with potential applicability to the 7-desmethyl variant, though their performance may be affected by matrix effects in complex environmental samples . Specifically, studies have shown that while these sensors perform well in finished drinking water with low organic carbon content, their accuracy can be compromised in natural lake water samples with higher concentrations of natural organic matter (NOM) . These findings highlight the importance of understanding matrix effects and implementing appropriate sample preparation and analytical quality control procedures when applying novel detection methods to environmental monitoring applications.
Quality Assurance Considerations
Research Applications
Current Research Directions
Current research involving 7-Desmethylmicrocystin LR spans multiple disciplines, reflecting the compound's significance in environmental science, analytical chemistry, toxicology, and water quality management . Toxicological investigations have explored the mechanisms of action and potential health effects of the compound, including studies examining the formation and toxicity of thiol conjugates formed through reaction of the Dha moiety with glutathione and cysteine . These investigations have revealed that while conjugation with thiols reduces toxicity compared to the parent compound, the resulting conjugates still retain significant toxic potential, highlighting the complex nature of microcystin detoxification processes . The reversibility of thiol conjugation under certain conditions further complicates the toxicological profile of these compounds and their potential environmental and health impacts, areas that continue to attract research attention.
Analytical method development represents another active area of research, with ongoing efforts to enhance the sensitivity, selectivity, and accessibility of techniques for detecting and quantifying 7-Desmethylmicrocystin LR in environmental samples . Recent innovations include the development of electrochemical sensors as alternatives to traditional chromatographic methods, offering potential advantages in terms of cost, simplicity, and field applicability . Evaluation of these sensors under various conditions has highlighted both their potential and limitations, particularly regarding matrix effects in complex environmental samples such as lake water with high organic carbon content . These findings underscore the need for continued method refinement and validation to ensure reliable detection across diverse environmental contexts.
Analytical Challenges
The detection and quantification of 7-Desmethylmicrocystin LR in environmental samples present several analytical challenges that continue to drive research and method development efforts . Matrix effects represent a significant challenge, particularly in complex environmental samples containing high levels of natural organic matter (NOM) that can interfere with detection methods . Studies evaluating electrochemical sensors have demonstrated that while these devices can operate effectively in finished drinking water with low total organic carbon (TOC) levels, their accuracy can be compromised in lake water samples with higher organic content . Specifically, sensors have been shown to withstand humic acid concentrations up to 0.4 mg/L, but exhibit significant interference at concentrations exceeding 0.8 mg/L, likely due to nonspecific adsorption or biofouling effects . These findings illustrate the importance of understanding matrix effects and their influence on analytical performance when applying detection methods in environmental monitoring applications.
The structural diversity of microcystins, with over 100 different variants identified to date, presents additional challenges for selective detection and discrimination of specific congeners like 7-Desmethylmicrocystin LR in environmental samples. Analytical methods must be capable of distinguishing between these structurally similar compounds, which may co-occur in environmental samples and exhibit overlapping physicochemical properties. The need for certified reference materials for specific microcystin variants has been addressed through the development of standards like CRM-dmMCLR, which provide essential tools for method calibration and validation . However, the availability of standards for the full range of microcystin variants remains limited, presenting ongoing challenges for comprehensive monitoring and risk assessment of these compounds in aquatic ecosystems.
Future Research Prospects
Looking ahead, several promising research directions are emerging in the study of 7-Desmethylmicrocystin LR and related cyanotoxins . The development of rapid, field-deployable detection methods represents a key area of innovation, with ongoing efforts to overcome current limitations related to matrix effects and specificity in complex environmental samples . Advanced sensor technologies incorporating novel recognition elements, signal amplification strategies, and improved resistance to fouling may offer enhanced performance for monitoring applications in diverse water matrices. Integration of these sensors with automated sampling and data transmission systems could enable real-time monitoring networks for early warning of cyanotoxin occurrence in drinking water sources and recreational waters.
Climate change impacts on cyanobacterial blooms and associated toxin production represent another critical research frontier, as altered temperature regimes, precipitation patterns, and nutrient dynamics are expected to influence the frequency, intensity, and distribution of toxic bloom events globally. Understanding how these changing conditions may affect the production and environmental fate of specific microcystin variants like 7-Desmethylmicrocystin LR will be essential for anticipating and managing future water quality challenges. Additionally, research into advanced water treatment technologies for effective removal of microcystins from drinking water supplies continues to evolve, with investigation of novel adsorbent materials, oxidation processes, and biological treatment approaches that may offer improved performance and efficiency compared to conventional treatment methods.
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